5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
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Overview
Description
5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and versatile reactivity. The compound contains an isoxazole ring, a cyclopropyl group, and a boronic ester moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The boronic ester group can then be introduced via a borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted isoxazole derivatives depending on the coupling partner used.
Scientific Research Applications
5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The isoxazole ring and cyclopropyl group may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties. The cyclopropyl group further enhances its reactivity and stability, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H20BNO3 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
5-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C13H20BNO3/c1-8-10(11(16-15-8)9-6-7-9)14-17-12(2,3)13(4,5)18-14/h9H,6-7H2,1-5H3 |
InChI Key |
AREKYTNUGQOPPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C3CC3 |
Origin of Product |
United States |
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